molecular formula C9H21ClN2O B13251901 (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride

Cat. No.: B13251901
M. Wt: 208.73 g/mol
InChI Key: IVVLYJYNSPCKJH-UFIFRZAQSA-N
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Description

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyethyl group and two methyl groups attached to the piperazine ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyethanol and 2,6-dimethylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of the Piperazine Ring: The key step involves the formation of the piperazine ring through a cyclization reaction.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and purification are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-4-methylpiperazine hydrochloride
  • 1-(2-Methoxyethyl)-2,5-dimethylpiperazine hydrochloride
  • 1-(2-Methoxyethyl)-3,6-dimethylpiperazine hydrochloride

Uniqueness

(2R,6S)-1-(2-Methoxyethyl)-2,6-dimethylpiperazine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxyethyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H21ClN2O

Molecular Weight

208.73 g/mol

IUPAC Name

(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine;hydrochloride

InChI

InChI=1S/C9H20N2O.ClH/c1-8-6-10-7-9(2)11(8)4-5-12-3;/h8-10H,4-7H2,1-3H3;1H/t8-,9+;

InChI Key

IVVLYJYNSPCKJH-UFIFRZAQSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CCOC)C.Cl

Canonical SMILES

CC1CNCC(N1CCOC)C.Cl

Origin of Product

United States

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